3,3-Diphenylpropylamine

Description

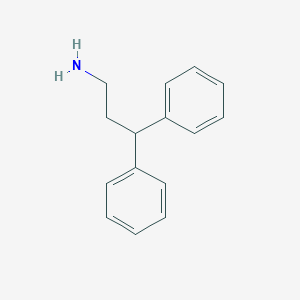

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISZTEOELCMZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1019-05-2 (hydrochloride) | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30204458 | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-73-2 | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5586-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C31E561S64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Diphenylpropylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, most notably as a key intermediate in the production of pharmaceuticals. Its derivatives have shown a range of pharmacological activities, including acting as calcium channel blockers and anticholinergic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, aimed at professionals in research and drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 3,3-diphenylpropan-1-amine | [1][2] |

| Chemical Formula | C₁₅H₁₇N | [1][3][4] |

| Molecular Weight | 211.30 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or white to off-white solid | [3] |

| Melting Point | 29-31 °C | [5] |

| Boiling Point | 166 °C at 2 mmHg | [6] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [3][7] |

| pKa | 9.91 ± 0.13 (Predicted) | [3][6] |

| SMILES | NCCC(c1ccccc1)c2ccccc2 | [2] |

| InChI Key | KISZTEOELCMZPY-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the catalytic hydrogenation of 3,3-diphenylpropionitrile. The following protocol is adapted from a method for the preparation of N-methyl-3,3-diphenylpropylamine, where this compound is a key intermediate.[1]

Materials:

-

3,3-Diphenylpropionitrile

-

Ethanol (B145695) or Methanol

-

Palladium/Calcium Carbonate catalyst or Raney Nickel catalyst[1][8]

-

Hydrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

High-pressure hydrogenation apparatus

Procedure:

-

Dissolution: Dissolve 3,3-diphenylpropionitrile (0.2 mol) in 200 mL of ethanol in a suitable high-pressure reaction vessel.[1]

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 6 g of palladium/calcium carbonate) to the solution.[1]

-

Ammonia Introduction: Introduce approximately 50 g of ammonia gas into the reaction vessel.

-

Hydrogenation: Seal the vessel and carry out the hydrogenation at a hydrogen pressure of 2–5 MPa and a temperature of 80–120 °C.[1][8]

-

Reaction Monitoring: Monitor the reaction until completion (e.g., by thin-layer chromatography or gas chromatography).

-

Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen and ammonia gas.

-

Purification: Remove the catalyst by filtration. Evaporate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a colorless, transparent liquid.[1]

Analytical Methods

¹H NMR Spectroscopy Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. A general protocol for the analysis of a primary amine like this compound is as follows:

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

-

Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. The characteristic peaks for this compound would include signals for the aromatic protons of the two phenyl groups, the methine proton, and the two methylene (B1212753) groups of the propyl chain, as well as a broad singlet for the amine protons. The chemical shifts and coupling patterns will confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a standard technique for assessing the purity of a compound. This compound has been used as an internal standard in HPLC methods, indicating its suitability for analysis by this technique. A general protocol for purity analysis is outlined below.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (B52724) and water

-

An appropriate buffer (e.g., phosphate (B84403) buffer) or acid modifier (e.g., formic acid or phosphoric acid for mass spectrometry compatibility)[9]

-

A C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a buffer or acid modifier. The exact ratio will depend on the specific column and system and may require optimization.

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the this compound sample to be analyzed in the mobile phase to a concentration within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Set the HPLC parameters, including the flow rate (e.g., 1 mL/min), injection volume (e.g., 10 µL), and column temperature. Set the UV detector to a wavelength where this compound has significant absorbance.

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway for this compound starting from 3,3-diphenylpropionitrile.

Caption: Synthesis of this compound via catalytic hydrogenation.

Logical Relationship in Pharmacological Development

While this compound itself is not directly implicated in specific signaling pathways, it serves as a crucial precursor for pharmacologically active molecules. The diagram below illustrates this hierarchical relationship.

Caption: Role of this compound in drug development.

References

- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 9. Separation of 3,3-Diphenylpropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,3-Diphenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3,3-Diphenylpropylamine, a key chemical intermediate in organic synthesis and drug development. It details the compound's core physicochemical properties, spectral information, and established experimental protocols. Furthermore, this guide illustrates its synthetic pathways and role as a precursor to various biologically active molecules, offering valuable insights for professionals in research and pharmaceutical development.

Core Physicochemical Properties

This compound is a chemical compound that typically appears as a white to off-white solid or a clear yellow liquid after melting.[1] It is characterized by a propylamine (B44156) group attached to two phenyl groups.[1] The compound is sparingly soluble in water but shows solubility in organic solvents like DMSO and Methanol.[1][2][3]

Quantitative physicochemical data for this compound (CAS No: 5586-73-2) is summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇N | [1][4][5] |

| Molecular Weight | 211.30 g/mol | [4][6][7] |

| Appearance | White to off-white solid; clear yellow liquid after melting. | [1][6] |

| Melting Point | 24-31 °C; 58-60 °C (Varies by source) | [2][6][7][8] |

| Boiling Point | 150 °C @ 2 Torr; 166 °C @ 2 mmHg | [2][6][8] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.577 to 1.583 | [6][7][9] |

| Flash Point | >110 °C (230 °F) | [7][8] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 9.91 ± 0.13 | [1][2] |

| XLogP3 | 3.1 - 3.21 | [4][6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 26 Ų | [4][6] |

Spectral Information

Detailed spectral data is crucial for the structural confirmation and analysis of this compound. Spectroscopic information for this compound is available across various databases.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available through the NIST Mass Spectrometry Data Center.[5][10]

-

Infrared Spectroscopy (IR): Gas-phase IR spectrum data can be accessed via the NIST/EPA Gas-Phase Infrared Database.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectral data for this compound have been documented.[4][11]

Experimental Protocols & Methodologies

This compound serves as a versatile starting material and intermediate in various chemical processes.

3.1. Synthesis of N-methyl-3,3-diphenylpropylamine

A common application of this compound is as a precursor in the synthesis of its N-methylated derivative, a key intermediate for pharmaceuticals like Lercanidipine.[12][13] The synthesis generally follows a multi-step process that begins with producing the this compound backbone.

Detailed Method:

-

Friedel-Crafts Alkylation: The synthesis starts with the reaction of cinnamonitrile (B126248) and benzene, catalyzed by a Lewis acid (e.g., aluminum trichloride), to produce 3,3-diphenylpropionitrile.[12][13]

-

Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then converted to this compound via catalytic hydrogenation.[12][13]

-

Schiff Base Formation: The primary amine (this compound) is reacted with an aldehyde to form a Schiff base.[12][13]

-

Methylation and Hydrolysis: The Schiff base is subsequently methylated to yield a quaternary ammonium (B1175870) salt, which is then hydrolyzed to obtain the final product, N-methyl-3,3-diphenylpropylamine.[12][13] This final sequence of steps can often be performed in a "one-pot" process to simplify the operation.[13]

3.2. Application in Analytical Chemistry

This compound has been utilized as an internal standard in analytical methods. For instance, it was employed for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific high-performance liquid chromatographic (HPLC) method.[7][14]

General HPLC Protocol Outline:

-

Sample Preparation: A specific volume of human plasma is treated to precipitate proteins.

-

Internal Standard Spiking: A known concentration of this compound (as the internal standard) is added to the sample.

-

Extraction: The analytes and the internal standard are extracted from the plasma matrix using a suitable organic solvent (liquid-liquid extraction).

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral column to separate the enantiomers of the target analyte.

-

Detection and Quantification: The separated compounds are detected (e.g., by UV detector), and the concentration of the analyte is calculated based on the peak area ratio relative to the internal standard.

Biological & Chemical Significance

This compound is not only a synthetic building block but also has relevance in biological contexts. It is a known metabolite of Prenylamine, a pharmaceutical agent.[6][14] Its primary significance in drug development lies in its role as a precursor or intermediate for synthesizing more complex, biologically active molecules.[1] For example, it is a starting reagent for producing 3,3-diphenylpropylisocyanate and is used in the synthesis of the drug Mepramidil.[3][7][14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 5586-73-2 [m.chemicalbook.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound 97 5586-73-2 [sigmaaldrich.com]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound(5586-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound(5586-73-2) 1H NMR [m.chemicalbook.com]

- 12. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]

- 13. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 14. This compound | 5586-73-2 [chemicalbook.com]

Spectroscopic Data and Analysis of 3,3-Diphenylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,3-Diphenylpropylamine, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 - 7.19 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| 4.01 | Triplet | 1H | CH |

| 2.63 | Triplet | 2H | CH₂-N |

| 2.19 | Quartet | 2H | CH₂ |

| 1.13 | Singlet (broad) | 2H | NH₂ |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Quaternary Aromatic Carbon |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.2 | Aromatic CH |

| 49.6 | CH |

| 40.8 | CH₂-N |

| 36.1 | CH₂ |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a typical procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

Referencing: The residual CHCl₃ signal is calibrated to 7.26 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Referencing: The CDCl₃ solvent signal is calibrated to 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium, Broad | N-H stretch (primary amine) |

| 3085, 3060, 3025 | Medium | C-H stretch (aromatic) |

| 2930, 2860 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |

| 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Data interpreted from typical values for primary amines and aromatic compounds.

Experimental Protocol for FTIR Spectroscopy

The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

FTIR spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Processing: The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrometric Data

The mass spectrum of this compound was obtained using electron ionization (EI). The key fragments and their relative intensities are summarized in Table 4.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 211 | 15 | [M]⁺ (Molecular Ion) |

| 194 | 100 | [M - NH₃]⁺ |

| 193 | 50 | [M - NH₃ - H]⁺ |

| 167 | 35 | [C₁₃H₁₁]⁺ (Fluorenyl cation) |

| 116 | 20 | [C₉H₈]⁺ |

| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | 90 | [CH₂NH₂]⁺ |

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocol for GC-MS

The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.

Instrumentation:

-

A GC-MS system with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 550

-

Transfer Line Temperature: 280 °C

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3,3-Diphenylpropylamine (CAS: 5586-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine, with the CAS number 5586-73-2, is a primary amine that serves as a crucial building block in organic synthesis. Its structural motif, featuring a propyl chain with two phenyl groups at the 3-position, makes it a valuable intermediate in the preparation of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use and computational modeling.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5586-73-2[1][2][3][4][5] |

| IUPAC Name | 3,3-diphenylpropan-1-amine[1] |

| Molecular Formula | C₁₅H₁₇N[1][2] |

| SMILES | C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2[1] |

| InChI | InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 211.30 g/mol | [1][3] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [2] |

| Melting Point | 29-31 °C | [3][6] |

| Boiling Point | 166 °C at 2 mmHg | [6] |

| Density | 1.0±0.1 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.583 | [3] |

| Solubility | Sparingly soluble in water. Soluble in DMSO. | [2] |

| pKa | 9.91 ± 0.13 (Predicted) | [2] |

Table 3: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) Spectroscopy | Spectral data available. |

| Mass Spectrometry | m/z Top Peak: 194; 2nd Highest: 30; 3rd Highest: 193. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of 3,3-diphenylpropionitrile. A detailed experimental protocol based on this method is provided below.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-methyl-3,3-diphenylpropylamine, where this compound is a key intermediate.

Materials:

-

3,3-Diphenylpropionitrile

-

Palladium on calcium carbonate (Pd/CaCO₃) or Raney Nickel catalyst

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve 3,3-diphenylpropionitrile (0.2 moles, 41.4 g) in 200 mL of ethanol.

-

Add 6 g of palladium on calcium carbonate catalyst to the solution.

-

Introduce approximately 50.0 g of ammonia gas into the reactor.

-

Pressurize the reactor with hydrogen gas to 2-5 MPa.

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Maintain these conditions until the reaction is complete, which can be monitored by techniques such as TLC or GC to observe the disappearance of the starting material.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 172-175 °C / 5 mmHg to obtain this compound as a colorless and transparent liquid. The expected yield is approximately 95.5% (40.4 g).

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for a wide range of chemical transformations.

-

Synthesis of Mepramidil: It is a key starting material for the synthesis of Mepramidil, a coronary vasodilator.

-

Precursor to Lercanidipine: The N-methylated derivative of this compound is an important fragment in the synthesis of Lercanidipine, a calcium channel blocker used to treat hypertension.

-

Internal Standard: Due to its structural properties, it has been utilized as an internal standard in the stereospecific high-performance liquid chromatographic (HPLC) determination of D- and L-modafinil in human plasma.[3]

Biological and Pharmacological Information

While this compound itself is primarily a synthetic intermediate, its structural core is present in several biologically active molecules.

-

Metabolite of Prenylamine: It is a known metabolite of Prenylamine, a former antianginal agent that was withdrawn from the market.[4][6] Prenylamine exhibited effects on calcium transport, and its metabolism to this compound is a significant aspect of its pharmacokinetic profile.

-

Derivatives with Biological Activity:

-

Antimicrobial and Antioxidant Properties of Derivatives: While direct studies on this compound are limited, derivatives such as 3,3-diphenyl propanamides have been synthesized and investigated for their anthelmintic, antibacterial, and antifungal activities. Some of these derivatives have shown promising activity against various microbial strains. It is plausible that the parent amine could serve as a scaffold for the development of new antimicrobial and antioxidant agents.

-

Cardiovascular Effects of Derivatives: Many derivatives of this compound, such as Fendiline and the aforementioned Prenylamine, have been investigated for their effects on the cardiovascular system, often acting as calcium channel blockers or vasodilators.

-

Signaling Pathways: Currently, there is no direct evidence in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its biological significance is primarily understood through the pharmacological actions of the more complex molecules synthesized from it.

Analytical Methods

The quantification and characterization of this compound are typically achieved through standard chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for assessing the purity and quantifying this compound. Its volatility allows for direct analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound. Due to the lack of a strong chromophore, UV detection might require derivatization for enhanced sensitivity. However, its use as an internal standard in HPLC methods for other compounds suggests that with appropriate column and mobile phase selection, direct detection is feasible.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant interest, particularly in the field of medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the synthesis of complex pharmaceutical agents. While direct biological activity and detailed analytical protocols are not extensively documented, the pharmacological importance of its derivatives underscores the value of this compound in drug discovery and development. Further research into the potential biological activities of this compound itself could open new avenues for its application.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 3. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 4. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile of 3,3-Diphenylpropylamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3,3-Diphenylpropylamine have not been fully investigated. This document summarizes the available information on this compound and provides a toxicological assessment based on data from its structurally related analogs, Prenylamine and Fendiline (B78775), to infer potential hazards.

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of more complex organic compounds, including pharmaceuticals.[1] It serves as a building block for introducing the diphenylpropylamine moiety into various molecular structures. While its direct toxicological profile is not well-established, an examination of its structural analogs provides critical insights into its potential biological effects and associated toxicities.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its safe handling and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N | [2][3] |

| Molecular Weight | 211.31 g/mol | [2] |

| CAS Number | 5586-73-2 | [3] |

| Appearance | White to off-white solid or clear yellow liquid after melting | [4] |

| Melting Point | 29-31 °C | |

| Boiling Point | Not available | |

| Flash Point | >112 °C | |

| Solubility | Sparingly soluble in water |

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Recommended Safety Precautions:

-

Handling: Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Seek medical attention if symptoms occur in any case of exposure.

Toxicological Data of Structural Analogs

Due to the limited direct toxicological data for this compound, this section presents data from two of its well-studied analogs: Prenylamine and Fendiline. This information can be used to infer the potential toxicological profile of this compound.

Prenylamine

Prenylamine, a former antianginal agent, is a calcium channel blocker that was withdrawn from the market due to significant cardiotoxicity.[5][6] this compound is a known metabolite of Prenylamine.[7]

Quantitative Toxicological Data for Prenylamine:

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 225 mg/kg | [8] |

| LD₅₀ | Rat | Oral | 250 mg/kg | [8] |

| TDLo | Human | Oral | 13 mg/kg | [8] |

| IC₅₀ (hERG channel blockade) | In vitro (HEK-293 cells) | - | 65 nM | [6] |

| IC₅₀ (L-type calcium current) | In vitro (ventricular myocytes) | - | 1.24 µM | [6] |

Key Toxicological Findings for Prenylamine:

-

Cardiotoxicity: The primary reason for its market withdrawal was the risk of QT interval prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[5][6] This is attributed to its potent blockade of the hERG potassium channel.[6] The (S)-(+)-enantiomer is believed to be primarily responsible for these proarrhythmic effects.[9]

-

Metabolism: Prenylamine is extensively metabolized in humans, with less than 0.1% excreted unchanged.[7] A key metabolic pathway involves the cleavage of the C-N-C bond, yielding amphetamine and this compound.[7]

Fendiline

Fendiline is another calcium channel blocker with a similar diphenylpropyl structure.

Quantitative Toxicological Data for Fendiline:

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 950 mg/kg | [10] |

| IC₅₀ (L-type calcium channel) | In vitro | - | 17 µM | [11] |

| Kᵢ (α2-adrenergic receptors) | In vitro | - | 2.6 µM | |

| IC₅₀ (K-Ras plasma membrane localization) | In vitro | - | 9.64 µM | [11] |

Key Toxicological Findings for Fendiline:

-

Adverse Effects in Humans: Clinical studies with healthy volunteers reported subjective intolerability at higher doses, including symptoms like trembling and dizziness.[12]

-

Cytotoxicity: Fendiline has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting a potential for antiproliferative activity.[13][14]

-

Metabolism: The primary metabolic pathways for fendiline are hydroxylation of the phenyl groups followed by glucuronidation and sulfation, as well as oxidative dealkylation.[15]

Metabolic Pathways and Potential for Toxicity

The metabolism of the parent compound can significantly influence its toxicological profile by producing more or less toxic metabolites.

Metabolism of Prenylamine

The metabolism of Prenylamine is of particular relevance as it directly produces this compound. The main metabolic reactions include ring hydroxylation, methylation, and cleavage of the C-N-C bond.[7]

Predicted Metabolism of this compound

Based on the metabolism of its analogs, the potential metabolic pathways for this compound likely involve:

-

Hydroxylation: Addition of hydroxyl groups to the phenyl rings.

-

N-oxidation: Oxidation of the primary amine group.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The formation of reactive metabolites through these pathways could contribute to potential toxicity.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, the data from its analogs suggest potential interactions with key cellular signaling systems.

Calcium Signaling

Both Prenylamine and Fendiline are calcium channel blockers.[5][16] This suggests that this compound could also potentially interfere with calcium signaling pathways, which are crucial for a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. Disruption of calcium homeostasis can lead to a wide range of toxic effects.

Adrenergic Signaling

Fendiline has been shown to interact with α2-adrenergic receptors.[17] This indicates a possibility that this compound could also modulate adrenergic signaling, which plays a vital role in the cardiovascular and nervous systems.

Experimental Protocols (General Overview)

As no specific toxicological studies for this compound are publicly available, this section provides a general overview of standard experimental protocols that would be employed to assess its toxicity.

Acute Oral Toxicity (LD₅₀) Study

This study is typically conducted in rodents (rats or mice) following OECD Guideline 423 (Acute Toxic Class Method).

-

Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.

-

Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

Data Analysis: The LD₅₀ value is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assay

This assay provides a measure of the concentration of a substance that is toxic to cells in culture.

-

Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is cultured in a multi-well plate.

-

Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT or Neutral Red Uptake assay.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. However, based on the available data for its structural analogs, Prenylamine and Fendiline, there is a significant potential for cardiotoxicity, primarily through the blockade of cardiac ion channels. The metabolism of this compound is a critical area for future research, as it will determine the formation of potentially toxic metabolites. Given its irritant properties and the potential for serious systemic toxicity inferred from its analogs, stringent safety precautions should be observed during its handling and use. Further in vivo and in vitro toxicological studies are imperative to fully elucidate the safety profile of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound(5586-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Prenylamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism of DL-[14C]prenylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Prenylamine – Chiralpedia [chiralpedia.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]

- 12. Tolerance and pharmacokinetics of oral fendiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of fendiline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fendiline - Wikipedia [en.wikipedia.org]

- 17. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Solubility of 3,3-Diphenylpropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,3-Diphenylpropylamine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document compiles existing qualitative and quantitative information and presents a detailed experimental protocol for its determination. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a primary amine that serves as a crucial building block in the synthesis of pharmacologically active molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final drug products. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a practical framework for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.30 g/mol | |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [2][3] |

| Melting Point | 29-31 °C | |

| Boiling Point | 172-175 °C at 5 mmHg | [4] |

| pKa | 9.91 ± 0.13 (Predicted) | [2] |

Solubility Data

The available solubility data for this compound is limited. The following tables summarize the known quantitative and qualitative solubility information. For comparative purposes, qualitative solubility data for the related compound, N-methyl-3,3-diphenylpropylamine, is also included.

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Not Specified | Not Specified | [5] |

Table 3: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Water | Sparingly soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Table 4: Qualitative Solubility of N-methyl-3,3-diphenylpropylamine

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Easily soluble | |

| Acetone | Easily soluble | |

| Dichloromethane | Easily soluble | |

| Chloroform | Slightly soluble | [6] |

| Ethyl Acetate | Slightly soluble | [6] |

Experimental Protocol for Solubility Determination

Given the scarcity of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed protocol for the isothermal shake-flask method, a widely accepted technique for solubility determination.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled incubator or oven

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

-

-

Chromatographic Analysis (for volatile solvents):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

-

Calculation of Solubility

-

From Gravimetric Analysis:

-

Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) x 100

-

-

From Chromatographic Analysis:

-

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / 1000 × 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

References

- 1. This compound CAS#: 5586-73-2 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. B22953.22 [thermofisher.com]

- 4. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. N-Methyl-3,3-diphenylpropylamine CAS#: 28075-29-8 [m.chemicalbook.com]

The Industrial Versatility of 3,3-Diphenylpropylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Industrial Applications of 3,3-Diphenylpropylamine and Its Derivatives.

Introduction: this compound, a key chemical entity, serves as a foundational building block in various industrial syntheses, most notably in the pharmaceutical sector. Its unique structural backbone is pivotal in the creation of several active pharmaceutical ingredients (APIs). Beyond its established role in medicine, this compound and its derivatives are emerging in other industrial domains, including materials science and corrosion inhibition. This technical guide provides a comprehensive overview of the primary industrial applications of this compound, with a focus on synthetic pathways, quantitative data, and detailed experimental protocols.

Pharmaceutical Intermediary: A Cornerstone in Drug Synthesis

The most significant industrial application of this compound is as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives are central to the structure of drugs targeting a range of conditions, from cardiovascular diseases to overactive bladder.[2]

Synthesis of Lercanidipine Intermediate (N-methyl-3,3-diphenylpropylamine)

N-methyl-3,3-diphenylpropylamine is a vital precursor in the manufacture of Lercanidipine, a third-generation dihydropyridine (B1217469) calcium ion antagonist used for treating hypertension.[3][4][5] A common and efficient industrial synthesis route starts from cinnamonitrile (B126248) and benzene.[6]

The overall synthesis workflow can be visualized as follows:

References

The Versatile Scaffold: 3,3-Diphenylpropylamine as a Cornerstone in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine is a primary amine featuring a flexible three-carbon chain flanked by two phenyl groups. This unique structural motif imparts a combination of lipophilicity and conformational adaptability, making it a highly valuable and versatile building block in the realm of organic synthesis. Its incorporation into molecular frameworks has led to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its application as a pivotal intermediate in the preparation of pharmaceutically active molecules. The guide is intended to serve as a practical resource, offering detailed experimental protocols and insights for professionals engaged in synthetic chemistry and drug development.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key data for this compound and its common derivative, N-methyl-3,3-diphenylpropylamine, are summarized below.

Table 1: Physicochemical Properties

| Property | This compound | N-Methyl-3,3-diphenylpropylamine |

| CAS Number | 5586-73-2 | 28075-29-8[1] |

| Molecular Formula | C₁₅H₁₇N[2] | C₁₆H₁₉N[3] |

| Molecular Weight | 211.30 g/mol [2] | 225.33 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or white to off-white solid[4] | Colorless to light yellow liquid/oil |

| Melting Point | 29-31 °C[5] | -75 °C |

| Boiling Point | 166 °C at 2 mmHg[5] | 178 °C at 10 Torr |

| Refractive Index | n20/D 1.583[5] | - |

| pKa | 9.91 ± 0.13 (Predicted)[4] | - |

| Solubility | Sparingly soluble in water[4] | Slightly soluble in Chloroform and Ethyl Acetate |

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectral data available in various databases.[6] |

| ¹³C NMR | Spectral data available in various databases. |

| IR | Spectra available, showing characteristic amine and aromatic C-H stretches.[2] |

| Mass Spec (EI) | Molecular ion peak and fragmentation pattern are well-documented.[2] |

Table 3: Spectroscopic Data for N-methyl-3,3-diphenylpropylamine Hydrochloride

| Technique | Data Highlights |

| ¹H NMR (CDCl₃, 400MHz) | δ: 9.64 (br, 2H), 7.18–7.29 (m, 10H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[7] |

| Mass Spec (m/z) | 226 [M+H]⁺[7] |

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step for its subsequent elaboration. A common and effective route involves a two-step process: a Friedel-Crafts reaction to form the diphenylpropionitrile intermediate, followed by catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation

This protocol is a representative procedure based on established Friedel-Crafts principles, as detailed in patent literature.[7] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Cinnamonitrile

-

Benzene (in excess, acts as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

-

To a stirred, cooled (0-5 °C) solution of cinnamonitrile in a large excess of dry benzene, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-diphenylpropionitrile.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Catalytic Hydrogenation of 3,3-Diphenylpropionitrile

This protocol describes a general procedure for the reduction of the nitrile. Yields can be variable based on catalyst and conditions.[8][9][10][11]

Materials:

-

3,3-Diphenylpropionitrile

-

Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)

-

Solvent: Ethanol or Methanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3,3-diphenylpropionitrile in a suitable solvent (e.g., ethanol).

-

Add the catalyst (e.g., 10% Pd/C, typically 5-10% by weight of the nitrile). If using Raney Nickel, it should be washed with the reaction solvent prior to use.

-

(Optional) To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-10 bar) and heat to the desired temperature (e.g., 40-100 °C).

-

Stir the reaction mixture vigorously until hydrogen uptake ceases, indicating the completion of the reaction (monitor by TLC or GC).

-

Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The product can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.

This compound as a Building Block in Drug Synthesis

The primary amine functionality of this compound serves as a versatile handle for the introduction of various substituents, leading to a wide range of derivatives with diverse pharmacological activities. A key transformation is N-alkylation, which is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of N-Methyl-3,3-diphenylpropylamine

N-methylation is a common modification. One efficient method involves reductive amination using formaldehyde (B43269).

Experimental Protocol: Reductive Amination for N-methylation

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium hydroxide (B78521) (NaOH), aqueous solution

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a flask containing this compound, add formic acid followed by the slow addition of aqueous formaldehyde solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and make it alkaline by the addition of a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain N-methyl-3,3-diphenylpropylamine, which can be further purified by vacuum distillation.

Application in the Synthesis of Calcium Channel Blockers

This compound and its N-alkylated derivatives are key intermediates in the synthesis of several calcium channel blockers, a class of drugs used to treat cardiovascular conditions such as hypertension and angina. Notable examples include Lercanidipine, Fendiline (B78775), and Prenylamine.[12]

Table 4: Prominent Drugs Derived from this compound

| Drug | Therapeutic Class | Key Synthetic Precursor |

| Lercanidipine | Antihypertensive (Calcium Channel Blocker) | N-Methyl-3,3-diphenylpropylamine |

| Fendiline | Anti-anginal (Calcium Channel Blocker) | This compound |

| Prenylamine | Anti-anginal (Calcium Channel Blocker) - Withdrawn | This compound[12] |

Synthesis of Lercanidipine:

The synthesis of Lercanidipine showcases the utility of N-methyl-3,3-diphenylpropylamine as a building block. The key step involves the esterification of a dihydropyridine (B1217469) carboxylic acid with a substituted amino alcohol derived from N-methyl-3,3-diphenylpropylamine.

Synthesis of Fendiline:

Fendiline is synthesized via reductive amination of this compound with acetophenone, followed by reduction of the resulting imine.[13]

Synthesis of Prenylamine:

Prenylamine is synthesized through the reductive amination of this compound with phenylacetone (B166967).[12]

Experimental Protocol: Synthesis of Prenylamine via Reductive Amination [12]

Materials:

-

This compound

-

Phenylacetone

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound (1 equivalent) and phenylacetone (1.1 equivalents) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Carefully add 10% Pd/C catalyst (approximately 5 mol%).

-

Place the reaction under a hydrogen atmosphere and stir vigorously for 12-24 hours at room temperature.

-

Upon completion (monitored by TLC), filter the mixture through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Prenylamine.

Mechanism of Action: L-Type Calcium Channel Blockade

Many of the pharmacologically active compounds derived from this compound, such as Lercanidipine and Fendiline, exert their therapeutic effects by acting as L-type calcium channel blockers. These channels are crucial for the regulation of smooth muscle contraction and cardiac function.

By blocking the influx of calcium ions into vascular smooth muscle cells, these drugs lead to vasodilation, thereby reducing blood pressure. Their action on cardiac muscle can also reduce heart rate and contractility.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its primary amine functionality allow for the construction of a wide array of complex molecules. The successful development of several cardiovascular drugs based on this scaffold highlights its importance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound for the discovery and development of new chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 5586-73-2 [chemicalbook.com]

- 6. This compound(5586-73-2) 1H NMR [m.chemicalbook.com]

- 7. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 3,3-Diphenylpropylamine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-diphenylpropylamine scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. Its unique structural features allow for interaction with various biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their cardiovascular, central nervous system, and other notable effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Cardiovascular Effects: Calcium Channel Modulation

A significant number of this compound analogs exhibit profound effects on the cardiovascular system, primarily through the modulation of voltage-gated calcium channels, particularly the L-type calcium channels. These channels play a crucial role in regulating cardiac contractility and vascular smooth muscle tone.

Quantitative Data on Calcium Channel Blocking Activity

The following table summarizes the in vitro calcium channel blocking activity of selected this compound analogs.

| Compound | Chemical Structure | Assay Type | Cell/Tissue Type | IC50 (µM) | Reference |

| Fendiline (B78775) | N-(3,3-diphenylpropyl)-α-methylbenzylamine | Whole-cell patch-clamp | Guinea-pig ventricular myocytes | 17.0 ± 2.43 | [1][2] |

| Prenylamine (B1679080) | N-(3,3-Diphenylpropyl)-α-methylphenethylamine | [3] | |||

| Terodiline | (R)-N-tert-butyl-3,3-diphenylpropylamine |

Note: Further data will be added as it is compiled from the literature.

Signaling Pathway: L-type Calcium Channel Blockade

The primary mechanism by which these compounds exert their cardiovascular effects is the blockade of L-type voltage-gated calcium channels. This action reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.

Central Nervous System Effects

Analogs of this compound also exhibit a range of activities within the central nervous system, including antimuscarinic, neuroleptic, and opioid receptor modulating effects.

Antimuscarinic Activity

Certain derivatives act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, which can be beneficial in treating conditions like overactive bladder.

Signaling Pathway: Muscarinic Receptor Antagonism

These compounds competitively block the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.

Opioid Receptor Modulation

Some analogs have been found to interact with opioid receptors, suggesting potential applications in pain management.

Quantitative Data on Opioid Receptor Affinity

The following table summarizes the in vitro opioid receptor binding affinity of selected this compound analogs.

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| µ (mu) | Radioligand Binding | |||

| δ (delta) | Radioligand Binding | |||

| κ (kappa) | Radioligand Binding |

Note: Data will be populated as it is systematically extracted from the literature.

Signaling Pathway: Mu-Opioid Receptor Activation

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels, and modulation of ion channel activity.

Other Biological Activities

Anthelmintic Activity

Derivatives of 3,3-diphenylpropanamide (B1606675) have demonstrated promising anthelmintic activity.

Antioxidant Activity

Diphenylpropionamide derivatives have been shown to possess antioxidant properties, evaluated by their ability to scavenge free radicals.

Experimental Protocols

Synthesis of N-substituted 3,3-Diphenylpropylamines

General Procedure:

A common route for the synthesis of N-substituted 3,3-diphenylpropylamines involves the reaction of this compound with an appropriate aldehyde or ketone to form a Schiff base, followed by reduction.

Example: Synthesis of N-methyl-3,3-diphenylpropylamine [4]

-

Friedel-Crafts Alkylation: Cinnamonitrile is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3,3-diphenylpropionitrile.

-

Catalytic Hydrogenation: The resulting nitrile is then reduced to this compound via catalytic hydrogenation.

-

Schiff Base Formation: this compound is reacted with an aldehyde (e.g., formaldehyde) to form the corresponding Schiff base.

-

Methylation and Hydrolysis: The Schiff base is methylated to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to yield N-methyl-3,3-diphenylpropylamine.

In Vitro Anthelmintic Activity Assay (Earthworm Model)

This assay evaluates the anthelmintic potential of a compound by observing its effects on the paralysis and death of earthworms.[5][6][7]

Materials:

-

Adult Indian earthworms (e.g., Pheretima posthuma) of similar size.

-

Test compounds (3,3-diphenylpropanamide derivatives).

-

Standard anthelmintic drug (e.g., Albendazole).

-

Normal saline.

-

Petri dishes.

Procedure:

-

Wash earthworms with normal saline to remove any adhering debris.

-

Divide the worms into groups of equal numbers for each treatment.

-

Prepare different concentrations of the test compounds and the standard drug in normal saline.

-

In separate Petri dishes, place the earthworms and expose them to the test solutions, standard drug solution, or normal saline (control).

-

Observe the worms and record the time taken for paralysis and death.

-

Paralysis: The time at which the worm shows no movement except when vigorously shaken.

-

Death: The time at which the worm shows no movement even when vigorously shaken and its body color fades.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10]

Materials:

-

DPPH solution in methanol (B129727).

-

Test compounds (diphenylpropionamide derivatives).

-

Standard antioxidant (e.g., Ascorbic acid or Trolox).

-

Methanol.

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

-

In a series of test tubes or a 96-well plate, mix the DPPH solution with the test compound solutions or the standard solution. A control containing only DPPH and methanol is also prepared.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity versus concentration.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. Their ability to interact with key physiological targets such as calcium channels, muscarinic receptors, and opioid receptors highlights their potential for the development of new therapeutic agents for cardiovascular diseases, central nervous system disorders, and other conditions. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further explore the structure-activity relationships and therapeutic potential of this fascinating class of molecules. Further systematic investigation is warranted to fully elucidate the pharmacological profiles of novel analogs and to optimize their efficacy and safety for clinical applications.

References

- 1. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]